6-(4-Fluorophenyl)-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Fluorophenyl)-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazole ring fused with a pyrimidine ring, along with a fluorophenyl and a methylsulfanyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 6-(4-Fluorophenyl)-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves several steps. One common synthetic route includes the reaction of 4-amino-3-mercapto-1,2,4-triazoles with unsymmetrical α-bromodiketones. This reaction can lead to the formation of regioisomers, including the desired triazolopyrimidine compound . The reaction conditions typically involve the use of dry toluene and molecular sieves to enhance the yield . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
6-(4-Fluorophenyl)-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly for its anticancer, antimicrobial, and anti-inflammatory properties.
Biology: The compound is used in biological studies to understand its interactions with various enzymes and receptors.
Industry: It has applications in the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 6-(4-Fluorophenyl)-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. The compound’s interaction with these enzymes leads to the inhibition of cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar compounds include other triazolopyrimidines, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These compounds also exhibit significant biological activities, including enzyme inhibition and anticancer properties . 6-(4-Fluorophenyl)-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C13H12FN5S |
---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-5-methyl-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C13H12FN5S/c1-7-10(8-3-5-9(14)6-4-8)11(15)19-12(16-7)17-13(18-19)20-2/h3-6H,15H2,1-2H3 |
InChI Key |
WZQUPAGEUWJSHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1C3=CC=C(C=C3)F)N)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.